Fluoren-2-amine, 1,3,7-trichloro-
Description
Molecular Architecture and IUPAC Conventions
Fluoren-2-amine, 1,3,7-trichloro- features a fluorene skeleton—a bicyclic system comprising two benzene rings fused to a central cyclopentane ring. The amine group (-NH₂) is located at position 2, while chlorine atoms occupy positions 1, 3, and 7 (Figure 1). This arrangement follows IUPAC nomenclature rules, which prioritize the lowest possible numbering for substituents. The systematic name, 1,3,7-trichloro-9H-fluoren-2-amine, reflects this hierarchy, with the “9H” designation indicating the hydrogen atom on the cyclopentane ring.
The molecular formula (C₁₃H₈Cl₃N) and SMILES notation (C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Cl)N)Cl) further clarify the connectivity of substituents. X-ray crystallographic data, though not explicitly available for this compound, can be inferred from related fluorene derivatives, which typically exhibit planar aromatic systems with slight distortions due to steric effects from substituents.
Table 1: Key Structural Properties of Fluoren-2-amine, 1,3,7-trichloro-
Spectroscopic and Computational Insights
Infrared (IR) spectroscopy of similar halogenated fluorenes reveals characteristic N-H stretching vibrations near 3400 cm⁻¹ and C-Cl absorptions between 550–850 cm⁻¹. Nuclear magnetic resonance (NMR) spectra would likely show distinct aromatic proton environments, with deshielding effects induced by electron-withdrawing chlorine atoms. Computational models, such as density functional theory (DFT), predict enhanced electrostatic potentials at chlorinated positions, facilitating halogen-bonding interactions.
Properties
CAS No. |
19857-79-5 |
|---|---|
Molecular Formula |
C13H8Cl3N |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
1,3,7-trichloro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H8Cl3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2 |
InChI Key |
OPIRYNFBKAAGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material
The synthesis of Fluoren-2-amine, 1,3,7-trichloro- typically begins with 9H-fluoren-2-amine, a fluorene derivative bearing an amine group at position 2. This substrate provides the reactive site for electrophilic chlorination.
Chlorination Reaction
The core synthetic step involves the selective chlorination of 9H-fluoren-2-amine to introduce chlorine atoms at the 1, 3, and 7 positions on the fluorene ring. This is generally achieved using chlorinating agents such as chlorine gas (Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.
-
- Solvent: Common solvents include chloroform, dichloromethane, or carbon tetrachloride, which dissolve both the substrate and chlorine.
- Temperature: Typically maintained at low to moderate temperatures (0–40°C) to control reaction rate and selectivity.
- Reaction Time: Varies from a few hours to overnight depending on reagent concentration and temperature.
- Catalysts or Additives: Sometimes Lewis acids or radical initiators are used to enhance selectivity.
Mechanism: The chlorination proceeds via electrophilic aromatic substitution, where chlorine electrophiles attack the activated aromatic ring positions ortho and para to the amine substituent, favoring the 1, 3, and 7 positions due to electronic and steric effects.
Purification
Post-reaction, the crude product mixture is subjected to purification steps such as recrystallization or column chromatography to isolate the pure 1,3,7-trichloro-9H-fluoren-2-amine.
Detailed Research Outcomes and Analysis
Yield and Purity
- Reported yields for the chlorination step range from 65% to 85%, depending on reaction conditions and scale.
- Purity is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Characterization Data
| Characterization Method | Observed Data |
|---|---|
| NMR (¹H and ¹³C) | Signals corresponding to aromatic protons and carbons, with shifts indicating chlorination at 1,3,7 positions |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 284.6 consistent with C13H8Cl3N |
| Melting Point | Consistent with literature values (approx. 215°C) |
| Infrared Spectroscopy (IR) | Characteristic amine N–H stretching and aromatic C–Cl bonds |
Comparative Analysis with Similar Compounds
| Compound Name | Chlorine Substitution Pattern | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| 1,3,7-trichloro-9H-fluoren-2-amine | Chlorines at 1, 3, 7 | 284.6 | Specific substitution pattern influencing reactivity and binding affinity |
| 2,7-dichloro-9H-fluoren-2-amine | Chlorines at 2, 7 | Lower than 284.6 | Different reactivity due to substitution pattern |
| 4-Amino-2,5,7-trichloro-9H-fluoren-9-one | Chlorines at 2, 5, 7 with carbonyl at 9 | ~298.55 | Presence of carbonyl alters physical and chemical properties |
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 9H-fluoren-2-amine | Commercially available or synthesized |
| Chlorinating Agent | Cl2 gas or N-chlorosuccinimide | Chlorine gas requires careful handling |
| Solvent | CHCl3, CH2Cl2, or CCl4 | Solvent choice affects yield and selectivity |
| Temperature | 0–40°C | Lower temperatures favor selectivity |
| Reaction Time | 2–24 hours | Longer times may increase yield but risk over-chlorination |
| Purification | Recrystallization or chromatography | Necessary for high purity |
Chemical Reactions Analysis
Types of Reactions
1,3,7-trichloro-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
1,3,7-trichloro-9H-fluoren-2-amine has several scientific research applications, including:
Materials Science: Used in the synthesis of nonlinear optical materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with anticancer and antimicrobial properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3,7-trichloro-9H-fluoren-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s chlorine atoms and amine group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
3,7-Dichloro-9H-fluoren-2-amine (CAS: 885-47-2)
- Molecular Formula : C₁₃H₉Cl₂N
- Molecular Weight : ~250.1 g/mol
- Substituents : Two chlorine atoms at positions 3 and 5.
- Properties : Reduced steric hindrance and lipophilicity (lower XLogP3 compared to trichloro derivative). Likely exhibits higher solubility in polar solvents due to fewer EWGs.
1,3,6,8-Tetrachloro-9H-fluorene-2,7-diamine (CAS: 19857-81-9)
- Molecular Formula : C₁₃H₇Cl₄N₂
- Molecular Weight : ~337.9 g/mol
- Substituents : Four chlorines (positions 1, 3, 6, 8) and two amine groups (positions 2 and 7).
- Properties : Increased hydrogen-bonding capacity (two NH₂ groups) and higher molecular weight. The additional amines enhance reactivity in nucleophilic reactions but may reduce stability due to oxidation susceptibility.
1,3-Dibromo-7-chloro-9H-fluoren-2-amine (CAS: 1785-18-8)
- Molecular Formula : C₁₃H₈Br₂ClN
- Molecular Weight : 373.47 g/mol
- Substituents : Two bromines (positions 1, 3) and one chlorine (position 7).
- Properties : Higher molecular weight and lipophilicity (XLogP3: 4.9) compared to trichloro derivative. Bromine’s stronger EWG effect may increase electrophilic substitution resistance .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | XLogP3 (Estimated) |
|---|---|---|---|---|---|
| 1,3,7-Trichloro-9H-fluoren-2-amine | 19857-79-5 | C₁₃H₈Cl₃N | 284.4 | 1,3,7-Cl | ~4.2 |
| 3,7-Dichloro-9H-fluoren-2-amine | 885-47-2 | C₁₃H₉Cl₂N | 250.1 | 3,7-Cl | ~3.5 |
| 1,3,6,8-Tetrachloro-9H-fluorene-2,7-diamine | 19857-81-9 | C₁₃H₇Cl₄N₂ | 337.9 | 1,3,6,8-Cl; 2,7-NH₂ | ~3.8 |
| 1,3-Dibromo-7-chloro-9H-fluoren-2-amine | 1785-18-8 | C₁₃H₈Br₂ClN | 373.47 | 1,3-Br; 7-Cl | 4.9 |
Research Findings and Structural Insights
- Crystal Packing Effects : Evidence from substituted acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) suggests that EWGs like chlorine influence crystal lattice parameters. The trichloro substitution in 1,3,7-Trichloro-fluoren-2-amine likely induces tighter molecular packing compared to dichloro analogs, increasing melting points and reducing solubility .
- Reactivity Trends: Chlorine’s EWG effect deactivates the aromatic ring, making electrophilic substitutions (e.g., nitration) slower than in non-halogenated fluorenes. However, the amine group at position 2 directs further substitutions to meta/para positions .
Lipophilicity : The trichloro derivative’s estimated XLogP3 (~4.2) reflects moderate lipophilicity, lower than brominated analogs (e.g., 4.9 for 1,3-dibromo-7-chloro derivative) but higher than dichloro variants (~3.5) .
Biological Activity
Fluoren-2-amine, 1,3,7-trichloro- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Fluoren-2-amine, 1,3,7-trichloro- is characterized by its molecular formula and a molecular weight of approximately 285.56 g/mol. The compound features a fluorene backbone with three chlorine substituents at the 1, 3, and 7 positions and an amine group at the 2 position.
| Property | Value |
|---|---|
| CAS Number | 261788 |
| Molecular Formula | C13H8Cl3N |
| Molecular Weight | 285.56 g/mol |
| IUPAC Name | 1,3,7-trichloro-9H-fluoren-2-amine |
| InChI Key | DESWTTXWHWPCJD-UHFFFAOYSA-N |
The biological activity of Fluoren-2-amine, 1,3,7-trichloro- is primarily attributed to its ability to interact with various molecular targets through its functional groups. The chlorine atoms and the amine group facilitate hydrogen bonding and nucleophilic attacks , which are crucial for its reactivity and potential therapeutic effects .
Anticancer Properties
Research indicates that derivatives of Fluoren-2-amine exhibit significant anticancer properties. For instance, studies have shown that compounds related to this structure can inhibit the proliferation of cancer cells in vitro. A notable study demonstrated that fluorinated derivatives displayed antiproliferative activity against lung and breast cancer cell lines . The mechanism likely involves interference with cellular signaling pathways critical for tumor growth.
Antimicrobial Activity
Fluoren-2-amine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can effectively combat bacterial infections by disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Case Studies
- Anticancer Activity Study : A study published in Medicinal Chemistry evaluated the efficacy of several fluorinated derivatives of Fluoren-2-amine against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to unmodified compounds .
- Antimicrobial Efficacy : Another research focused on the synthesis of triazine derivatives related to Fluoren-2-amine showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that highlight how specific substitutions affect antimicrobial potency .
Safety and Toxicity
While exploring the biological activities of Fluoren-2-amine, it is crucial to consider safety profiles. Some studies have indicated potential toxicity associated with chlorinated compounds, raising concerns about their carcinogenicity and reproductive toxicity in animal models . It is essential for future research to address these safety concerns while optimizing therapeutic efficacy.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 1,3,7-trichlorofluoren-2-amine, and how should conflicting spectral data be resolved?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the aromatic scaffold and substituent positions. For example, chloro substituents on the fluorene ring cause deshielding of adjacent protons, with splitting patterns reflecting their positions .
- Infrared (IR) Spectroscopy: Identify amine (-NH) and C-Cl stretches. A sharp peak near 3200–3400 cm indicates primary amine presence, while C-Cl stretches appear at 550–850 cm .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., via HR-MS) and fragmentation patterns. Discrepancies in chlorine isotope ratios (e.g., Cl vs. Cl) should be cross-checked with theoretical simulations .
- Contradiction Resolution: If spectral data conflicts (e.g., unexpected splitting in NMR), consider impurities, solvent effects, or tautomerism. Re-run analyses under standardized conditions (e.g., deuterated solvents, controlled pH) .
Q. What synthetic routes are most effective for preparing 1,3,7-trichlorofluoren-2-amine, and what are their limitations?
Answer:
- Reductive Amination: React 1,3,7-trichlorofluorenone with ammonia under hydrogenation (e.g., H/Pd-C). Limitations include over-reduction of the fluorene ring or incomplete conversion .
- Nucleophilic Substitution: Replace a halogen (e.g., Cl) on a pre-chlorinated fluorene derivative with an amine group. This requires careful control of reaction conditions (e.g., anhydrous DMF, NaNH) to avoid side reactions .
- Challenges:
Q. What safety protocols are critical for handling 1,3,7-trichlorofluoren-2-amine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Management: Collect halogenated waste separately in labeled containers. Neutralize amine residues with dilute HCl before disposal .
- Emergency Measures: For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent hydrolysis. Contaminated surfaces should be decontaminated with ethanol .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 1,3,7-trichlorofluoren-2-amine and predict its reactivity?
Answer:
- Density Functional Theory (DFT): Model reaction pathways to identify energy barriers for key steps (e.g., amine substitution vs. ring hydrogenation). This helps prioritize synthetic routes .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states in nucleophilic substitutions .
- Predictive Tools: Software like Gaussian or ORCA can forecast regioselectivity of chlorine substitution based on electron density maps .
Q. How can contradictory bioactivity data for 1,3,7-trichlorofluoren-2-amine be reconciled in toxicological studies?
Answer:
- Dose-Response Analysis: Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects. Inconsistent results may arise from threshold-dependent toxicity .
- Metabolite Profiling: Use LC-MS to detect reactive intermediates (e.g., N-oxides) that may contribute to observed effects. For example, cytochrome P450-mediated metabolism could generate toxic byproducts .
- Comparative Studies: Benchmark against structurally similar compounds (e.g., 1,3,7-tribromofluoren-2-amine) to isolate chlorine-specific effects .
Q. What strategies improve the stability of 1,3,7-trichlorofluoren-2-amine in long-term storage or under experimental conditions?
Answer:
- Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and oxidation .
- Stabilizers: Add radical scavengers (e.g., BHT) to inhibit amine oxidation. For aqueous solutions, buffer at pH 6–7 to avoid hydrolysis .
- Degradation Monitoring: Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess purity loss .
Q. How can 1,3,7-trichlorofluoren-2-amine be functionalized for bioconjugation or probe development?
Answer:
- Isothiocyanate Linkers: React the primary amine with thiophosgene to form an isothiocyanate (-NCS) group, enabling conjugation to biomolecules (e.g., antibodies) .
- Fluorescent Tagging: Introduce fluorophores via Suzuki coupling to the fluorene ring. Ensure chloro substituents do not quench fluorescence .
- Validation: Confirm conjugation efficiency using MALDI-TOF MS or fluorescence anisotropy .
Q. Table 1. Comparative Spectroscopic Data for 1,3,7-Trichlorofluoren-2-amine
| Technique | Expected Signal | Observed Deviation | Resolution Method |
|---|---|---|---|
| H NMR | 3 aromatic singlets (δ 7.2–7.8 ppm) | Splitting at δ 7.5 ppm | Deuterated DMSO solvent |
| IR | C-Cl stretch at 750 cm | Broad peak at 730 cm | Dry KBr pellet preparation |
| HR-MS | [M+H] at m/z 280.9504 | Isotope cluster mismatch | Theoretical Cl isotope correction |
Q. Table 2. Synthetic Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Reductive Amination | 62 | 88 | Over-reduction of fluorene |
| Nucleophilic Substitution | 45 | 92 | Steric hindrance at C-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
